Synphos

Vue d'ensemble

Description

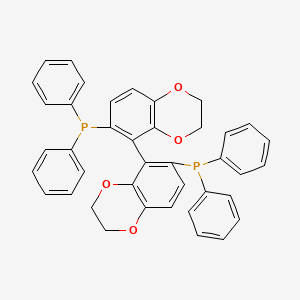

Synphos is an atropisomeric diphosphine ligand that has gained significant attention in the field of asymmetric catalysis. It is known for its high catalytic performance in various homogeneous metal-catalyzed asymmetric reactions. This compound, along with its analogues, has been extensively studied for its applications in C-H and C-C bond-forming processes and the synthesis of bioactive molecules .

Applications De Recherche Scientifique

Synphos has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Synphos, a chiral diphosphine ligand, primarily targets various homogeneous metal-catalyzed asymmetric reactions . It plays a crucial role in these reactions, particularly in hydrogenation reactions and C-C bond-forming processes .

Mode of Action

This compound interacts with its targets by providing a chiral environment that enables the control of the stereochemical outcome of the reaction . It has been designed with complementary stereoelectronic properties, which allows it to provide excellent enantioselectivities in asymmetric hydrogenation of various compounds .

Biochemical Pathways

This compound affects the biochemical pathways involved in the asymmetric hydrogenation of prochiral ketones and olefins . It influences the enantioselectivities obtained in these reactions . The stereoelectronic features of this compound and the substrate deeply influence these pathways .

Result of Action

The result of this compound’s action is the high catalytic performance in C-H and C-C bond-forming processes, as well as in the synthesis of biorelevant targets . It has been shown to provide excellent enantioselectivities in asymmetric hydrogenation of various compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the amide moiety and the substitution pattern in the aromatic ring can exert influence on the stereocontrol .

Analyse Biochimique

Biochemical Properties

Synphos plays an important role in various homogeneous metal-catalyzed asymmetric reactions . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of C–H and C–C bonds . The nature of these interactions is largely determined by the stereoelectronic properties of this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in catalyzing biochemical reactions. By facilitating the formation of C–H and C–C bonds, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a catalyst in biochemical reactions. It binds to enzymes and proteins involved in these reactions, facilitating the formation of C–H and C–C bonds . This can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to the formation of C–H and C–C bonds . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Synphos involves the preparation of enantiomerically pure diphosphines. One of the key synthetic routes includes the use of transition metal-catalyzed reactions to achieve high enantioselectivity. For instance, the Ru-Synphos-catalyzed enantioselective hydrogenation of trisubstituted enamides is a notable method . The reaction conditions typically involve the use of cationic ruthenium complexes under controlled hydrogen pressure and temperature .

Industrial Production Methods

In industrial settings, this compound can be synthesized by modifying platinum nanoclusters with the chiral ligand this compound. These modified nanoclusters are then embedded in silica to form a heterogeneous catalyst . This method allows for the large-scale production of this compound while maintaining its catalytic efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Synphos undergoes various types of reactions, including:

Hydrogenation: This compound is highly effective in asymmetric hydrogenation reactions, particularly in the hydrogenation of fluorinated compounds.

Cycloisomerization: It is also used in metal-catalyzed cycloisomerization of 1,n-enynes, leading to the formation of carbocyclic and heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include cationic ruthenium complexes, platinum nanoclusters, and various transition metal catalysts. The reaction conditions often involve controlled temperatures, pressures, and the presence of specific ligands to achieve high enantioselectivity .

Major Products Formed

The major products formed from reactions involving this compound include enantioselective hydrogenation products, such as 3-aminochroman derivatives, and various bioactive molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds to Synphos include:

Difluorophos: Another atropisomeric diphosphine ligand with complementary stereoelectronic properties.

Binap: A widely used chiral diphosphine ligand in asymmetric catalysis.

Segphos: Known for its high enantioselectivity in various catalytic reactions.

Uniqueness of this compound

This compound is unique due to its narrow dihedral angle and strong basicity, which provide excellent enantioselectivities in asymmetric hydrogenation reactions. Its complementary stereoelectronic properties compared to Difluorophos make it a versatile ligand in various catalytic processes .

Propriétés

IUPAC Name |

[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMCOFXEPNHXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Synphos?

A1: this compound has the molecular formula C40H32O4P2 and a molecular weight of 638.63 g/mol. []

Q2: How is the optical purity of this compound determined?

A2: The optical purity is assessed by oxidizing this compound to its bisphosphine oxide (Synphoso) using hydrogen peroxide. The resulting mixture is then analyzed by HPLC using a Chiralcel OD-H column with a hexane/isopropanol eluent. []

Q3: Is there a notable difference in 31P-NMR spectra between free this compound and this compound bound to Pt nanoclusters?

A3: Yes, 31P-NMR studies show a significant downfield shift in the phosphorus signal upon binding of this compound to platinum nanoclusters. This shift indicates a change in the electronic environment of the phosphorus atoms due to coordination with platinum. []

Q4: What is the primary application of this compound in chemistry?

A5: this compound is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions, facilitating the synthesis of enantiomerically enriched compounds. []

Q5: Which transition metals are commonly used with this compound in catalysis?

A6: this compound has demonstrated compatibility and effectiveness with a range of transition metals, including rhodium, ruthenium, iridium, palladium, and copper, in various catalytic applications. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by metal complexes with this compound?

A7: this compound-metal complexes are highly efficient catalysts for a broad range of asymmetric reactions, including hydrogenation of alkenes, ketones, imines, enamides, and β-keto esters, as well as conjugate addition reactions, Pauson-Khand reactions, dearomative reductive Heck reactions, and allene synthesis. [, , , , , , , , , , , , , ]

Q7: Can you give a specific example of a biologically relevant molecule synthesized using this compound?

A8: Yes, this compound has been successfully employed in the enantioselective synthesis of various biologically important molecules. One example is the synthesis of the C15-C30 subunit of the cytotoxic macrolide dolabelide A, achieved through ruthenium-Synphos-mediated asymmetric hydrogenation reactions. []

Q8: How does the presence of hydrogen affect the rhodium-catalyzed hydrosilylation of ketones using this compound as a ligand?

A9: Studies have shown that hydrogen pressure significantly influences the outcome of rhodium-catalyzed hydrosilylation of ketones with this compound as the ligand. While not consumed as a stoichiometric reagent, hydrogen significantly accelerates the reaction rate and can even enhance enantioselectivity in solvents like THF, diethyl ether, or toluene. Interestingly, in CH2Cl2, hydrogen pressure can lead to the formation of products with opposite absolute configuration compared to reactions conducted under argon. []

Q9: How does this compound compare to other chiral diphosphine ligands like BINAP in ruthenium-catalyzed asymmetric hydrogenations?

A10: In ruthenium-catalyzed asymmetric hydrogenations, this compound generally exhibits a wider substrate scope and higher enantioselectivity compared to BINAP. This enhanced performance is attributed to this compound's unique structural features, such as its dihedral angle and electronic properties, which contribute to a more selective interaction with substrates. [, ]

Q10: Have molecular modeling studies been performed on this compound?

A11: Yes, molecular modeling studies have been employed to calculate the dihedral angle of this compound, providing insights into its conformational preferences and their impact on its catalytic activity and selectivity. These studies help rationalize the observed enantioselectivity in ruthenium-mediated hydrogenation reactions. []

Q11: How do modifications to the this compound structure affect its catalytic properties?

A12: Modifications to the this compound structure, particularly by introducing electron-withdrawing groups, can significantly impact its catalytic properties. For instance, the introduction of trifluoromethyl groups led to the development of (R)-3,5-diCF3-Synphos and (R)-p-CF3-Synphos, which exhibit enhanced activity in rhodium-catalyzed asymmetric 1,4-addition reactions at room temperature. []

Q12: How do the steric and electronic properties of this compound and its analogues influence the enantioselectivity of palladium-catalyzed allene synthesis?

A13: Studies on the palladium-catalyzed enantioselective synthesis of allenes revealed that both the steric and electronic properties of this compound and its analogues significantly affect the reaction's efficiency and enantioselectivity. Ligands with varying steric bulk and electronic characteristics lead to significant differences in yield and enantiomeric ratios, highlighting the importance of ligand optimization for specific transformations. []

Q13: What is the impact of incorporating bulky trimethylgermanyl groups on the this compound scaffold?

A14: The introduction of bulky trimethylgermanyl groups, as seen in TMG-Synphos, significantly enhances dispersion interactions with substrates. This modification results in improved enantioselectivity in copper-catalyzed hydroboration reactions, especially with challenging 1,1-disubstituted alkenes. Computational studies confirmed that these bulky groups lead to favorable dispersion interactions with the substrate, contributing to the enhanced selectivity. []

Q14: How does the dihedral angle of this compound and Difluorphos affect the enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions?

A15: this compound and Difluorphos, possessing narrower dihedral angles compared to BINAP, demonstrate superior enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions. This observation emphasizes the critical role of ligand conformation in controlling the stereochemical outcome of these reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)

![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2462122.png)

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2462124.png)

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2462128.png)